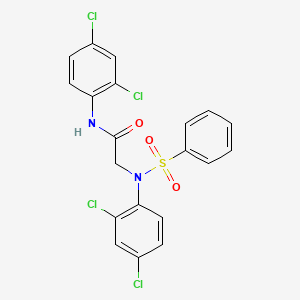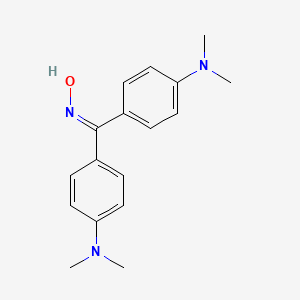
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-4-(3,4-ジメトキシフェニル)-7,7-ジメチル-5-オキソ-1-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、複数の官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-アミノ-4-(3,4-ジメトキシフェニル)-7,7-ジメチル-5-オキソ-1-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、アルデヒド、β-ケトエステル、および酢酸アンモニウムを触媒の存在下で反応させるハントシュ反応です。反応条件は、通常、エタノールまたは他の適切な溶媒中で還流させることを含みます。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、最適化された条件でハントシュ反応をスケールアップすることを含む可能性があります。これには、連続フロー反応器や再結晶またはクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-アミノ-4-(3,4-ジメトキシフェニル)-7,7-ジメチル-5-オキソ-1-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、キノリン誘導体に変換するために酸化することができます。
還元: 還元反応は、テトラヒドロキノリン誘導体の形成につながる可能性があります。
置換: アミノ基とメトキシ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
置換: 求核置換反応には、ハロアルカンまたはアシルクロリドなどの試薬が関与する可能性があります。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリン誘導体を生成する可能性がありますが、還元はテトラヒドロキノリン誘導体を生成する可能性があります。
科学研究への応用
2-アミノ-4-(3,4-ジメトキシフェニル)-7,7-ジメチル-5-オキソ-1-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に抗炎症作用と抗がん作用のために、創薬におけるファーマコフォアとしての可能性について研究されています。
材料科学: その独自の電子特性により、有機発光ダイオード(OLED)やその他の電子材料での使用が検討されています。
生物学的研究: この化合物は、酵素阻害や受容体結合に関する研究に使用されています。
科学的研究の応用
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
作用機序
2-アミノ-4-(3,4-ジメトキシフェニル)-7,7-ジメチル-5-オキソ-1-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を含みます。たとえば、医薬品化学では、特定の酵素を阻害したり、特定の受容体に結合したりして、生物学的経路を調節する可能性があります。正確なメカニズムは、特定の用途とターゲットによって異なる場合があります。
類似化合物の比較
類似化合物
- 2-アミノ-4-(3,4-ジメチルフェニル)-3-チオフェンカルボン酸エチル
- 2-アミノ-4-(4-メトキシフェニル)-3-チオフェンカルボン酸エチル
- 2-アミノ-3-チオフェンカルボン酸エチル
独自性
2-アミノ-4-(3,4-ジメトキシフェニル)-7,7-ジメチル-5-オキソ-1-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、官能基の組み合わせにより独特です。これは、特定の電子特性と立体特性を与えます。これは、創薬や材料科学など、正確な分子間相互作用を必要とする用途において特に価値があります。
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-3-thiophenecarboxylate
Uniqueness
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
特性
分子式 |
C28H32N2O5 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H32N2O5/c1-6-35-27(32)25-23(17-12-13-21(33-4)22(14-17)34-5)24-19(15-28(2,3)16-20(24)31)30(26(25)29)18-10-8-7-9-11-18/h7-14,23H,6,15-16,29H2,1-5H3 |
InChIキー |
XVBAPHSVOPUAJL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11543680.png)
![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)
![4-Chloro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11543716.png)

![(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11543723.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543732.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)
